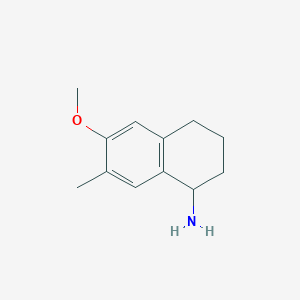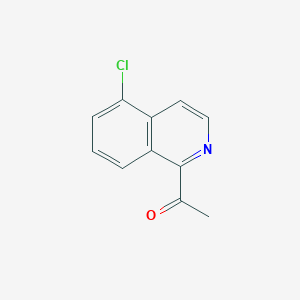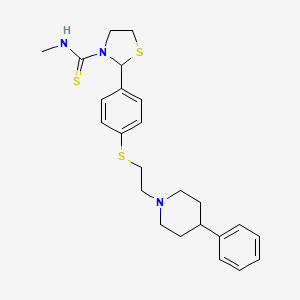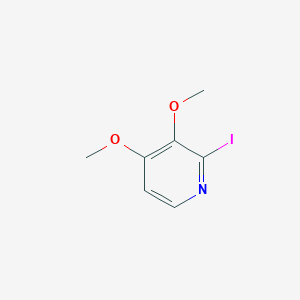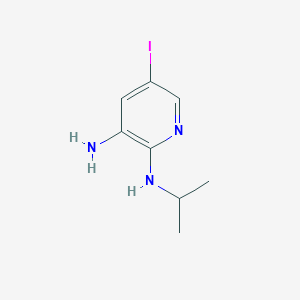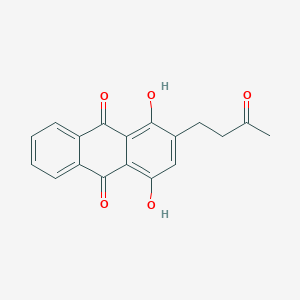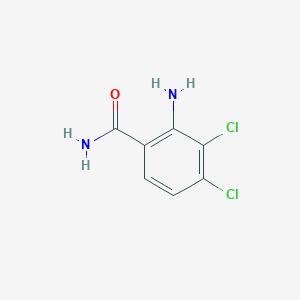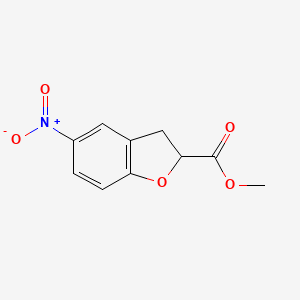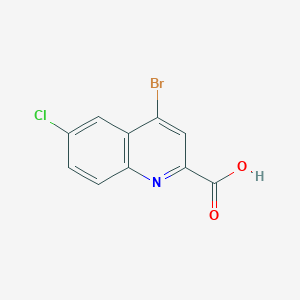
4-Bromo-6-chloroquinoline-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloroquinoline-2-carboxylicacid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 It is a derivative of quinoline, a structure known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinoline-2-carboxylicacid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. For example, 4-bromaniline and ethyl propiolate can be used as starting materials, followed by reactions with phosphorus trichloride to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of 70% or above .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloroquinoline-2-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Bromo-6-chloroquinoline-2-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinoline-2-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 6-Bromo-4-chloroquinoline-2-carboxaldehyde
- 6-Bromo-2-chloroquinoline-4-carboxylic acid
- 6-Bromo-8-chloroquinoline
Comparison: 4-Bromo-6-chloroquinoline-2-carboxylicacid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .
Properties
Molecular Formula |
C10H5BrClNO2 |
|---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-6-chloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-4-9(10(14)15)13-8-2-1-5(12)3-6(7)8/h1-4H,(H,14,15) |
InChI Key |
TYMVWJMGBKQXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



